Tert-butyl 3-oxopyrazolidine-1-carboxylate

Overview

Description

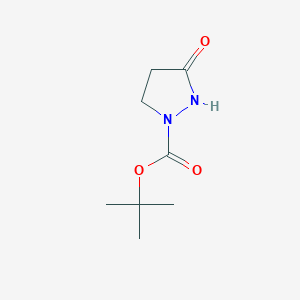

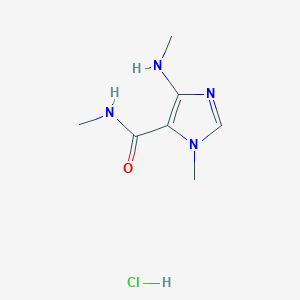

Tert-butyl 3-oxopyrazolidine-1-carboxylate is a chemical compound with the molecular formula C9H15NO3 . It has a molecular weight of 185.22 g/mol . It is also known by the synonyms N-BOC-3-PYRROLIDINONE .

Synthesis Analysis

The synthesis of this compound involves the reaction of 3-hydroxypyrazolidine-1-carboxylate with Dess-Martin oxidation reagent in a dichloromethane solution . The reaction mixture is stirred at room temperature for 16 hours .Molecular Structure Analysis

The molecular structure of this compound consists of a pyrazolidine ring with a carbonyl group at the 3-position and a tert-butyl ester group at the 1-position .Physical and Chemical Properties Analysis

This compound is a solid compound . It has a melting point of 34-38°C . It is soluble in most organic solvents but insoluble in water .Scientific Research Applications

Synthesis and Chiral Auxiliary Applications

Tert-butyl 3-oxopyrazolidine-1-carboxylate and its derivatives have significant applications in the field of synthesis and as chiral auxiliaries. For instance, tert-butyl 2-(tert-butyl)-5,5-dimethyl-4-oxoimidazolidine-1-carboxylate, a related compound, has been utilized as a chiral auxiliary in dipeptide synthesis and for preparing enantiomerically pure acids (Studer, Hintermann, & Seebach, 1995). This demonstrates the compound's role in facilitating stereoselective transformations in organic synthesis.

Novel Halo-Substituted Pyrazolo[5,1-c][1,2,4]Triazines Synthesis

This compound derivatives have also been used in synthesizing new halo-substituted pyrazolo[5,1-c][1,2,4]triazines, expanding the diversity of compounds available for various applications in chemistry and pharmacology (Ivanov et al., 2017).

Fluoroalkyl-Substituted Pyrazole-4-carboxylic Acids Synthesis

Another application is in the multigram synthesis of fluoroalkyl-substituted pyrazole-4-carboxylic acids. These compounds have potential applications in medicinal chemistry due to their structural characteristics (Iminov et al., 2015).

Antimycobacterial Activities

This compound derivatives have shown promise in antimycobacterial activities. For instance, certain derivatives demonstrated significant in vitro and in vivo activity against Mycobacterium tuberculosis, indicating their potential in developing new antimicrobial agents (Sriram et al., 2007).

Pharmaceutical Synthesis and Photoflow Chemistry

The compound has been used in synthesizing intermediates crucial for the development of biologically active compounds. For instance, its application in continuous photo flow synthesis illustrates its role in efficient and scalable production processes, relevant in pharmaceutical synthesis (Yamashita, Nishikawa, & Kawamoto, 2019).

Kinetic Resolution and Stereospecific Amination

The utilization of related compounds, such as 2-oxoimidazolidine-4-carboxylate, in kinetic resolution and stereospecific amination, highlights their significance in producing enantiomerically enriched compounds, a crucial aspect in asymmetric synthesis (Kubota, Kubo, & Nunami, 1994).

Dynamic Kinetic Resolution

Dynamic kinetic resolution using this compound derivatives further emphasizes their utility in stereoselective organic synthesis, particularly in the efficient formation of chiral compounds (Nunami, Kubota, & Kubo, 1994).

Stereoselective Syntheses

The compound's derivatives have also been used in the stereoselective synthesis of other important chemical entities, underlining their versatility and applicability in various chemical syntheses (Boev et al., 2015).

Intermediate in Biotin Synthesis

This compound derivatives play a role in the synthesis of intermediates like tert-butyl (4R)-4-(methoxymethylcarbamoyl)-2,2-dimethylthiazolidine-3-carboxylate, an important intermediate in natural product Biotin synthesis, highlighting its significance in biochemical applications (Qin et al., 2014).

Safety and Hazards

Tert-butyl 3-oxopyrazolidine-1-carboxylate may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to wear personal protective equipment, avoid breathing dust/fume/gas/mist/vapors/spray, and avoid getting the compound in eyes, on skin, or on clothing .

Properties

IUPAC Name |

tert-butyl 3-oxopyrazolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O3/c1-8(2,3)13-7(12)10-5-4-6(11)9-10/h4-5H2,1-3H3,(H,9,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYUKIYHEESZGMA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(=O)N1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2S)-2-[3-(tert-Butyldiphenylsilyloxy)propyl]oxirane](/img/structure/B3319103.png)

![(1S,9S)-9-[[(R)-1-Ethoxycarbonyl-3-phenylpropyl]amino]octahydro-10-oxo-6H-pyridazino[1,2-a][1,2]diazepine-1-carboxylic acid](/img/structure/B3319110.png)

![3-Isopropenyl-6-chloroimidazo[1,2-a]pyridine](/img/structure/B3319181.png)

![4,6-Bis((R)-4-benzyl-4,5-dihydrooxazol-2-yl)dibenzo[b,d]furan](/img/structure/B3319182.png)